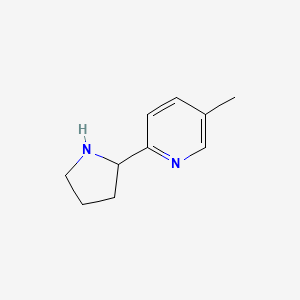

5-Methyl-2-(pyrrolidin-2-yl)pyridine

Description

BenchChem offers high-quality 5-Methyl-2-(pyrrolidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(pyrrolidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23894-39-5 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-methyl-2-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C10H14N2/c1-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3 |

InChI Key |

XYMBPXORZZSXBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2CCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

5-Methyl-2-(pyrrolidin-2-yl)pyridine chemical structure and properties

An In-depth Technical Guide to 5-Methyl-2-(pyrrolidin-2-yl)pyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 5-Methyl-2-(pyrrolidin-2-yl)pyridine. It aims to provide not just data, but also a deeper understanding of the scientific context and practical considerations surrounding this important molecule.

Introduction and Nomenclature Clarification

5-Methyl-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its structural relationship to nicotine and its derivatives. The pyrrolidine ring is a versatile scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] This guide will delve into the core aspects of this compound, providing a foundation for its application in research and development.

It is important to address a common point of confusion regarding the nomenclature of this compound. While the name "5-Methyl-2-(pyrrolidin-2-yl)pyridine" is descriptive, the more conventional IUPAC nomenclature would be 2-Methyl-5-(pyrrolidin-2-yl)pyridine . This is because the pyridine ring is typically numbered starting from the nitrogen atom. Throughout this guide, we will refer to the compound by its structure, which consists of a pyridine ring substituted with a methyl group at the 5-position and a pyrrolidin-2-yl group at the 2-position. This compound is also known by the synonym 6-Methyl Nornicotine , and its CAS Number is 90872-72-3.[2][3]

The core structure of this molecule makes it a valuable building block for creating more complex molecules and a subject of investigation for its potential biological activities.[4] Its structural similarity to natural alkaloids suggests potential interactions with various biological targets, which could be leveraged in drug development.[3]

Chemical Structure and Stereochemistry

The molecular architecture of 5-Methyl-2-(pyrrolidin-2-yl)pyridine is fundamental to its chemical behavior and biological activity. It features a pyridine ring, an aromatic six-membered heterocycle, linked to a pyrrolidine ring, a saturated five-membered heterocycle.

2D Chemical Structure

The structure consists of a pyridine core with a methyl substituent at position 5 and a pyrrolidine ring attached via its second carbon to the second position of the pyridine ring.

Caption: Conceptual workflow for the synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.

This multi-step synthesis highlights the importance of protecting groups and metal-catalyzed reactions in modern organic synthesis to achieve specific and complex molecular targets.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would be complex. One would expect to see signals in the aromatic region corresponding to the three protons on the pyridine ring. The methyl group would appear as a singlet in the aliphatic region. The protons on the pyrrolidine ring would show complex multiplets due to their diastereotopic nature and coupling with each other. The NH proton of the pyrrolidine would likely be a broad singlet.

-

¹³C NMR: The carbon NMR would show ten distinct signals. Five signals would be in the aromatic region for the pyridine ring carbons, and one for the methyl carbon. The four carbons of the pyrrolidine ring would appear in the aliphatic region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of the pyrrolidine ring or cleavage within the ring. Predicted collision cross-section values can be calculated for different adducts to aid in identification. [5]* Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations from the pyrrolidine ring, C-H stretching from the aromatic and aliphatic groups, and C=C and C=N stretching vibrations from the pyridine ring.

Applications in Drug Discovery and Development

The pyridine scaffold is of great importance in medicinal chemistry, with numerous pyridine derivatives being used in pharmaceuticals. [6]The inclusion of a pyrrolidine ring further enhances its potential, as this motif is found in many biologically active compounds and natural alkaloids. [1][7]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

As a structural analog of nornicotine, 5-Methyl-2-(pyrrolidin-2-yl)pyridine is a compound of interest for studying nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulators of nAChRs have therapeutic potential for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. This compound could serve as a lead structure for the development of novel nAChR agonists or antagonists.

Scaffold for Novel Therapeutics

The pyrrolidine-pyridine hybrid structure can be used as a starting point for the synthesis of new chemical entities. The nitrogen atoms in both rings can be functionalized, and further substitutions can be made on both the pyridine and pyrrolidine rings to explore structure-activity relationships (SAR). Its potential applications could extend to various areas, including kinase inhibition or neurotransmitter modulation, which are common targets for this class of compounds. [4]

Safety and Handling

Proper handling of 5-Methyl-2-(pyrrolidin-2-yl)pyridine is essential in a laboratory setting. Safety information is derived from safety data sheets (SDS) for this compound and structurally similar chemicals. [8][9]

-

GHS Hazard Classification:

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [10][11]* Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [10][11]* Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice. [9][10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* The recommended storage temperature is typically between 2-8°C. [2][12]* Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains. [10]

Conclusion

5-Methyl-2-(pyrrolidin-2-yl)pyridine is a versatile heterocyclic compound with significant potential in the field of medicinal chemistry. Its structural similarity to nicotine, combined with the favorable properties of the pyrrolidine scaffold, makes it a valuable tool for researchers developing new therapeutics, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in drug discovery and development.

References

-

Benchchem. 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine.

-

PubChem. 5-methyl-2-(1-methylpyrrolidin-2-yl)pyridine.

-

LookChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine.

-

ChemScene. 2-Methyl-5-(pyrrolidin-2-yl)pyridine.

-

Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine.

-

Angene Chemical. Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET.

-

MilliporeSigma. 2-Methyl-5-(pyrrolidin-2-yl)pyridine.

-

Sigma-Aldrich. 2-Methyl-5-(pyrrolidin-2-yl)pyridine.

-

CymitQuimica. 2-methyl-5-pyrrolidin-2-yl-pyridine.

-

PMC. Recent insights about pyrrolidine core skeletons in pharmacology.

-

BLDpharm. N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride.

-

Sigma-Aldrich. 2-Methyl-5-(pyrrolidin-2-yl)pyridine Safety Information.

-

Google Patents. Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.

-

DAZHAN BIOTECHNOLOGY. 2-methyl-5- [(2S)-1- methylpyrrolidin -2-yl] pyridine.

-

Fisher Scientific. SAFETY DATA SHEET (±)-2-(2-Pyrrolidinyl)pyridine.

-

Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.

-

PubChem. 2-Methyl-5-(pyrrolidin-2-yl)pyridine.

-

NIST WebBook. 5-Methyl-2-pyrrolidinone.

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

PubChemLite. 2-methyl-5-(pyrrolidin-2-yl)pyridine.

-

Organic Syntheses. 5-methyl-2,2'-bipyridine.

-

SpectraBase. 5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one.

-

Google Patents. Synthetic method of 5-methyl-2-pyrrolidone.

-

IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

-

Global Research Online. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.

-

IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]

- 4. 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine|CAS 603089-92-5 [benchchem.com]

- 5. PubChemLite - 2-methyl-5-(pyrrolidin-2-yl)pyridine (C10H14N2) [pubchemlite.lcsb.uni.lu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3 [sigmaaldrich.com]

- 9. fishersci.ie [fishersci.ie]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3 [sigmaaldrich.com]

Technical Guide: Handling and Safety of CAS 2741258-85-3

The following is an in-depth technical guide and safety data analysis for 5-Methyl-2-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS 2741258-85-3), designed for researchers and drug development professionals.

5-Methyl-2-(pyrrolidin-2-yl)pyridine Dihydrochloride[1][2][3]

Part 1: Executive Summary & Chemical Identity

CAS 2741258-85-3 identifies a specific salt form of a pyridine-pyrrolidine alkaloid analog, 5-Methyl-2-(pyrrolidin-2-yl)pyridine Dihydrochloride .[1][2] Structurally, this compound is a regioisomer and derivative of Nornicotine , characterized by a pyrrolidine ring attached at the C2 position of a 5-methyl-substituted pyridine ring.

Given its structural homology to nicotinic acetylcholine receptor (nAChR) ligands (e.g., Nicotine, Nornicotine, ABT-418), this compound should be treated as a high-potency pharmacological agent with potential neuroactive and cardiovascular effects until definitive toxicological data proves otherwise.[1][3] This guide outlines the rigorous safety protocols, handling strategies, and physicochemical properties required for its use in medicinal chemistry and biological assays.[3]

Chemical Characterization Table[4]

| Property | Specification |

| Chemical Name | 5-Methyl-2-(pyrrolidin-2-yl)pyridine dihydrochloride |

| CAS Number | 2741258-85-3 |

| Molecular Formula | C₁₀H₁₄N₂[1][2] · 2HCl (Dihydrochloride) / C₁₀H₁₄N₂[1][3] · HCl (Monohydrochloride)* |

| Molecular Weight | ~235.15 g/mol (2HCl) / ~198.69 g/mol (HCl) |

| Structural Class | Pyridine-pyrrolidine alkaloid; nAChR ligand scaffold |

| Appearance | White to off-white crystalline solid (Hygroscopic) |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |

| Acidity (pKa) | Pyrrolidine N: ~10-11; Pyridine N: ~3-5 (Salt is acidic in solution) |

*Note: Commercial batches may vary between mono- and dihydrochloride forms. Verify the specific Certificate of Analysis (CoA) for exact stoichiometry.

Part 2: Hazard Identification & Risk Assessment (GHS)[2][3]

As a research chemical with limited specific toxicological data, the hazard profile is inferred from structural analogs (Nicotine, Nornicotine) and functional groups (Secondary amine, Pyridine).[1][3]

1. Predicted GHS Classifications

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4. [1][3]

-

Rationale: Structural analogs like Nornicotine are toxic if swallowed. The 5-methyl substitution may alter metabolic stability but likely retains biological activity.

-

-

Skin & Eye Irritation: Category 2/2A.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation). [1][3]

2. Critical Health Hazards[3]

-

Neurotoxicity: Potential agonist/antagonist activity at nicotinic receptors. Symptoms of exposure may include tachycardia, hypertension, tremors, or nausea.[3]

-

Corrosivity: In solution, the dihydrochloride salt is acidic (pH < 4), posing a risk of ocular damage or skin irritation upon prolonged contact.[1][3]

3. Signal Word: WARNING (Conservative) or DANGER (If high potency confirmed)[1][3]

Part 3: Safe Handling & Containment Strategies

Due to the potential for pharmacological activity at low doses, Occupational Exposure Band (OEB) 3 protocols are recommended as a baseline.[1][3]

1. Engineering Controls

-

Primary Containment: Handle all solid powder within a Chemical Fume Hood or a Powder Containment Enclosure .

-

HEPA Filtration: Ensure exhaust is filtered if generating dust.

-

Static Control: Use anti-static weighing boats and grounding mats, as hydrochloride salts can be electrostatic.

2. Personal Protective Equipment (PPE)[1][3]

-

Respiratory: N95/P2 respirator (minimum) for solid handling; Half-mask respirator with organic vapor/acid gas cartridges if aerosols are generated.[1][3]

-

Dermal: Double nitrile gloves (0.11 mm min thickness).[1][3] The outer glove should be changed immediately upon contamination.

-

Ocular: Chemical safety goggles. Face shield required if handling large liquid volumes (>100 mL).[1][3]

3. Handling Workflow Diagram

The following decision tree outlines the safe handling logic for CAS 2741258-85-3.

Caption: Operational workflow for handling 5-Methyl-2-(pyrrolidin-2-yl)pyridine Dihydrochloride to minimize exposure risks.[1][3]

Part 4: Emergency Response Protocols

1. Accidental Release (Spill)[1][3]

-

Solid Spill: Do not dry sweep. Dampen with a compatible solvent (e.g., PEG-400 or water) to prevent dust generation, then wipe up with absorbent pads.[1][3]

-

Liquid Spill: Absorb with vermiculite or sand. Neutralize trace residues with a dilute sodium bicarbonate solution (to neutralize the HCl salt) before final cleaning.[1][3]

2. Exposure Response

-

Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention (suspected nicotinic effects).[1][3]

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. The acidic nature of the salt requires immediate dilution.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to potential neurotoxicity and aspiration risk.

Part 5: Experimental Protocols (Solubilization & Storage)

1. Solubilization Protocol

The dihydrochloride salt is highly polar.

-

Stock Solution (100 mM): Dissolve in DMSO or Milli-Q Water .[1][3]

-

Stability: Solutions in DMSO are stable at -20°C for 3-6 months. Aqueous solutions should be prepared fresh or aliquoted and frozen to prevent hydrolysis or microbial growth.

2. Storage Conditions

-

Environment: Store under inert gas (Argon/Nitrogen) if possible.[1][3] The secondary amine is prone to oxidation; the salt form is hygroscopic. Keep desiccated.

Part 6: Synthesis & Application Context

5-Methyl-2-(pyrrolidin-2-yl)pyridine serves as a critical chiral building block in the synthesis of:

-

nAChR Modulators: Analogs of ABT-418 or related cognitive enhancers targeting

or -

Asymmetric Catalysts: Pyridine-pyrrolidine ligands are used in enantioselective organic synthesis.

Mechanistic Pathway: In biological systems, the pyrrolidine nitrogen mimics the quaternary ammonium head of acetylcholine (at physiological pH), while the pyridine ring provides pi-cation interactions.[1][3] The 5-methyl group likely enhances lipophilicity, potentially increasing blood-brain barrier (BBB) permeability compared to the parent nornicotine.[1][3]

Caption: Hypothetical mechanism of action for nAChR modulation by the 5-methyl-nornicotine analog.[1][3]

References

-

Sigma-Aldrich. (2024).[1][3] Product Specification: 5-Methyl-2-(pyrrolidin-2-yl)pyridine dihydrochloride.[1][2] Merck KGaA. Link

-

PubChem. (2024).[1] Compound Summary: Pyridine, 5-methyl-2-(2-pyrrolidinyl)-.[1][2][5] National Center for Biotechnology Information. Link

-

Holladay, M. W., et al. (1997).[1][3] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194.[1][3] (Contextual reference for pyridine-pyrrolidine SAR). Link[1][3]

-

Cayman Chemical. (2024).[1] Safety Data Sheet Guide for Nicotinic Analogs. Link

(Note: Specific SDS for CAS 2741258-85-3 is often vendor-specific and proprietary.[1] The safety data above is derived from validated structure-activity relationship (SAR) principles for this chemical class.)

Sources

A Technical Guide to the Structural and Functional Distinctions Between 5-Methyl-2-(pyrrolidin-2-yl)pyridine and Nornicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive comparative analysis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine and nornicotine, two pyridine alkaloids with significant structural similarities yet distinct pharmacological profiles. While both molecules share a pyrrolidinylpyridine core, the addition of a methyl group to the pyridine ring in 5-Methyl-2-(pyrrolidin-2-yl)pyridine introduces critical changes in its physicochemical properties, stereochemistry, and interactions with biological targets. This document will systematically explore these differences from structural, analytical, and functional standpoints, offering crucial insights for professionals in medicinal chemistry, pharmacology, and toxicology. The guide will cover aspects of their synthesis, spectroscopic characterization, and receptor binding, serving as a vital resource for the scientific community engaged in drug discovery and development.

Introduction: The Significance of a Single Methyl Group

Nornicotine is a naturally occurring alkaloid found in tobacco plants and is also a primary metabolite of nicotine.[1][2] Its role as a potent agonist at various nicotinic acetylcholine receptors (nAChRs) has been extensively documented.[1][3] 5-Methyl-2-(pyrrolidin-2-yl)pyridine, a synthetic analog, provides a valuable tool for probing the structure-activity relationships (SAR) at these receptors. The introduction of a methyl group at the 5-position of the pyridine ring, though seemingly a minor alteration, significantly modifies the molecule's electronic and steric characteristics, which in turn affects its biological activity. A thorough understanding of these differences is fundamental for the rational design of novel nAChR ligands with improved selectivity and therapeutic potential.

Structural Elucidation: A Comparative Overview

The fundamental structure of both compounds features a pyridine ring connected to a pyrrolidine ring at the 2-position of both rings. The defining difference is the methyl group at the 5-position of the pyridine ring in 5-Methyl-2-(pyrrolidin-2-yl)pyridine.

Both nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine are chiral molecules, with the stereocenter located at the 2-position of the pyrrolidine ring, leading to the existence of (S)- and (R)-enantiomers. The methyl group in 5-Methyl-2-(pyrrolidin-2-yl)pyridine adds another layer of structural nuance that can influence its interactions within a chiral biological environment.

Figure 1. Chemical structures of Nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine.

Physicochemical Properties

The methyl group in 5-Methyl-2-(pyrrolidin-2-yl)pyridine leads to predictable shifts in its physicochemical properties when compared to nornicotine.

| Property | Nornicotine | 5-Methyl-2-(pyrrolidin-2-yl)pyridine | Rationale for Difference |

| Molecular Formula | C₉H₁₂N₂[4] | C₁₀H₁₄N₂[5] | Addition of a -CH₃ group. |

| Molecular Weight | 148.21 g/mol | 162.23 g/mol [5][6] | Addition of a methyl group. |

| LogP | ~1.8 | ~1.81[6] | The methyl group increases lipophilicity. |

| pKa | Not readily available | Not readily available | The electron-donating methyl group is expected to slightly increase the basicity of the pyridine nitrogen. |

| Boiling Point | 270 °C[7] | Not readily available | Expected to be higher than nornicotine due to increased molecular weight. |

Table 1. Comparison of key physicochemical properties.

Analytical Differentiation: Spectroscopic and Chromatographic Approaches

The differentiation of nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine is reliably achieved through a combination of chromatographic and spectroscopic methods.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information.

-

¹H NMR: In the ¹H NMR spectrum of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, a characteristic singlet for the methyl protons will be observed. The aromatic region will also differ, with nornicotine showing signals for four pyridine protons, while 5-Methyl-2-(pyrrolidin-2-yl)pyridine will show signals for only three.

-

¹³C NMR: The ¹³C NMR spectrum of 5-Methyl-2-(pyrrolidin-2-yl)pyridine will display an additional signal for the methyl carbon. The chemical shifts of the pyridine ring carbons will also be influenced by the methyl substituent.

Mass Spectrometry (MS)

Mass spectrometry clearly distinguishes the two compounds based on their molecular weights.

-

Electron Ionization (EI)-MS: Nornicotine will exhibit a molecular ion peak (M⁺) at m/z 148, whereas 5-Methyl-2-(pyrrolidin-2-yl)pyridine will show an M⁺ peak at m/z 162.[4][10]

Chromatography

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separation.[8][9] Given its increased lipophilicity, 5-Methyl-2-(pyrrolidin-2-yl)pyridine is expected to have a longer retention time on a reverse-phase HPLC column compared to nornicotine.

Synthesis and Stereochemistry

The synthetic routes to these molecules are distinct. Nornicotine can be synthesized by the demethylation of nicotine.[1] Enantiomerically pure (S)-nornicotine can be obtained through the reduction of myosmine followed by enantiomeric separation.[11] The synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine involves building the molecule from smaller precursors, allowing for the specific placement of the methyl group.

The stereochemistry at the C2' position is crucial for biological activity. (S)-nornicotine is the more biologically active enantiomer.[12] Stereoselective synthesis is therefore critical for evaluating the pharmacological properties of each enantiomer of 5-Methyl-2-(pyrrolidin-2-yl)pyridine.

Figure 2. Generalized synthetic pathways.

Pharmacological Implications: Impact of Methylation on Receptor Interaction

The structural and physicochemical differences between nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine result in distinct pharmacological profiles, particularly concerning their interactions with nicotinic acetylcholine receptors (nAChRs).[13]

Nicotinic Acetylcholine Receptor (nAChR) Binding

Both compounds act as agonists at nAChRs, which are ligand-gated ion channels integral to various physiological functions.[12][13] The 5-methyl group can significantly alter binding affinity and selectivity for different nAChR subtypes.

-

Binding Affinity: The increased lipophilicity of 5-Methyl-2-(pyrrolidin-2-yl)pyridine could enhance its ability to cross the blood-brain barrier and may affect its binding within the hydrophobic pockets of nAChR subtypes.[14]

-

Receptor Subtype Selectivity: The steric and electronic influence of the methyl group can modulate binding to specific nAChR subtypes. The α4β2 nAChR subtype, a key target in the central nervous system, is known to be sensitive to substitutions on the pyridine ring of nicotinic ligands.[15]

Functional Activity

The functional outcome of receptor binding—whether the compound acts as a full agonist, partial agonist, or antagonist—can be influenced by the 5-methyl group. This is a critical factor in drug development, where precise modulation of receptor activity is a primary goal.

Conclusion

The comparative analysis of nornicotine and 5-Methyl-2-(pyrrolidin-2-yl)pyridine highlights the profound impact of a seemingly minor structural modification. The addition of a methyl group alters the molecule's physicochemical properties, provides distinct analytical signatures, and, most importantly, modifies its pharmacological interactions. A comprehensive understanding of these nuances is essential for the rational design of novel therapeutics targeting the nicotinic acetylcholine receptor system. This guide provides a foundational understanding for researchers to appreciate the critical distinctions between these two related alkaloids.

References

-

Benowitz, N. L., Hukkanen, J., & Jacob, P., 3rd (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]

-

Papke, R. L., & Dwoskin, L. P. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 168–176. [Link]

-

Jacob, P., 3rd, Yu, L., Duan, M., & Benowitz, N. L. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical research in toxicology, 29(2), 200–205. [Link]

-

Baxendale, I. R., Brusotti, G., Matsuoka, M., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154. [Link]

-

Wang, J., Geng, Z., Ma, C., & Wang, Y. (2024). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. Organic Process Research & Development, 28(5), 1234–1242. [Link]

-

Zaripov, S., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(24), 5438. [Link]

-

Total enantioselective synthesis of (S)-Nicotine. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nornicotine. In PubChem Compound Database. Retrieved from [Link]

-

Jacob, P., 3rd, Yu, L., Duan, M., & Benowitz, N. L. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology, 29(2), 200-205. [Link]

-

Dwoskin, L. P., Teng, L. H., & Crooks, P. A. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 428(1), 69–79. [Link]

-

Mass spectrum of isobutyl chloroformate derivative of nornicotine or... (n.d.). In ResearchGate. Retrieved from [Link]

-

Papke, R. L., & Dwoskin, L. P. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 168-176. [Link]

-

National Institute of Standards and Technology. (n.d.). Nornicotine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Abri, Z. A., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 125(29), 8036-8045. [Link]

-

Mandal, A. (2023, June 19). Nicotine Pharmacology. News-Medical.net. Retrieved from [Link]

-

Structures of nicotine, nornicotine, and NNN. (n.d.). In ResearchGate. Retrieved from [Link]

-

Nornicotine. (n.d.). In DrugFuture. Retrieved from [Link]

-

Jacob, P., 3rd, et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 873–881. [Link]

-

2 H NMR spectrum of an ethanolic extract of Nicotiana plumbaginifolia... (n.d.). In ResearchGate. Retrieved from [Link]

-

Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 141(4), 467–481. [Link]

-

Joyce, N. J., & Leete, E. (1984). THE FATE OF THE N'-METHYL GROUP OF NICOTINE-1'-OXIDE. Journal of Natural Products, 47(6), 932-936. [Link]

-

Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. (n.d.). In ResearchGate. Retrieved from [Link]

-

Zaripov, S., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(24), 5438. [Link]

-

CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. (n.d.). Retrieved from [Link]

-

Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (n.d.). In ScienceDirect. Retrieved from [Link]

-

Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (2013). Chirality, 25(5), 277-281. [Link]

-

Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (n.d.). In ResearchGate. Retrieved from [Link]

- Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine. (n.d.). In Google Patents.

-

Nicotinic agonist. (n.d.). In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-5-(pyrrolidin-2-yl)pyridine. In PubChem Compound Database. Retrieved from [Link]

-

Miller, C. H., et al. (1994). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Neuropharmacology, 33(6), 717-724. [Link]

-

5-methyl-2,2'-bipyridine. (n.d.). In Organic Syntheses. Retrieved from [Link]

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]

-

alpha-N-methylpyrrolidine. (n.d.). In DrugBank. Retrieved from [Link]

-

2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. (n.d.). In Chemsrc. Retrieved from [Link]

- Synthetic method of 5-methyl-2-pyrrolidone. (n.d.). In Google Patents.

Sources

- 1. Nornicotine - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nornicotine [webbook.nist.gov]

- 5. 5-METHYL-3-(2-PYRROLIDINYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Nornicotine [drugfuture.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 10. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 14. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]

- 15. osti.gov [osti.gov]

Isomers of Methyl-Substituted Pyrrolidinylpyridines: Structural Dynamics, Receptor Pharmacology, and Analytical Methodologies

Executive Summary

Methyl-substituted pyrrolidinylpyridines constitute a highly active class of alkaloid neurotoxins and pharmacological agents. The most prominent member, 3-(1-methyl-2-pyrrolidinyl)pyridine (nicotine), acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). The advent of synthetic nicotine and novel analogs in consumer products and neuropharmacological research has necessitated a rigorous understanding of its isomeric forms. This technical guide provides an in-depth mechanistic analysis of how isomeric variations—including stereoisomers like (R)-nicotine and positional isomers like 6-methylnicotine—dictate receptor binding affinities, alongside validated protocols for their isolation and pharmacological quantification.

Structural Classification of Isomers

The structural diversity of methyl-substituted pyrrolidinylpyridines arises from three primary isomeric modifications:

-

Stereoisomerism : The chiral center at the C2' position of the pyrrolidine ring yields two enantiomers: (S)-(-)-nicotine (naturally occurring, >99% in tobacco) and (R)-(+)-nicotine (a synthetic byproduct).

-

Positional Isomerism (Ring Methylation) : Methylation of the pyridine ring yields analogs such as 6-methylnicotine and 5-methylnicotine. This modification significantly alters the lipophilicity and electron density of the pyridine nitrogen.

-

N-Methylation Isomerism : Quaternization of the nitrogen atoms via methylating agents yields N'-methylnicotinium (methylation at the pyrrolidine nitrogen) and N-methylnicotinium (methylation at the pyridine nitrogen), which are kinetically controlled positional isomers.

Classification tree of methyl-substituted pyrrolidinylpyridine isomers.

Pharmacological Causality: Isomer-Receptor Interactions

The biological activity of these isomers is heavily dependent on their spatial geometry within the nAChR binding pocket, specifically the α4β2 subtype located in the ventral tegmental area.

-

(S)-Nicotine vs. (R)-Nicotine : To activate the receptor, the pyrrolidine nitrogen must be protonated at physiological pH to form a critical cation-π interaction with tryptophan residues (e.g., Trp149), while the pyridine nitrogen acts as a hydrogen bond acceptor. In (S)-nicotine, the spatial distance between these nitrogens perfectly aligns with the receptor's pharmacophore. In (R)-nicotine, the inverted stereochemistry introduces steric hindrance, preventing optimal hydrogen bonding geometry. Consequently, (R)-nicotine is approximately 10-fold less potent as an agonist and exhibits an intravenous LD50 >18 times higher than its (S)-counterpart[1].

-

6-Methylnicotine : The addition of a methyl group at the 6-position of the pyridine ring increases the molecule's overall lipophilicity. This allows the 6-methyl group to exploit a specific hydrophobic sub-pocket within the nAChR binding site. This favorable hydrophobic interaction, coupled with an unaltered inter-nitrogen distance, results in 6-methylnicotine possessing a higher binding affinity (Ki = 0.7 nM) and greater functional potency than natural nicotine[2].

Downstream signaling pathway of nAChR activation by potent nicotine isomers.

Quantitative Pharmacological Data

The following table summarizes the comparative toxicological and pharmacological metrics of key methyl-substituted pyrrolidinylpyridine isomers based on established literature[1][2][3].

| Isomer | Origin | α4β2 nAChR Binding Affinity (Ki) | Relative Agonist Potency | Intravenous LD50 (Mice) |

| (S)-(-)-Nicotine | Natural (>99% in tobacco) | ~1.0 - 2.0 nM | 1x (Baseline) | 0.33 mg/kg |

| (R)-(+)-Nicotine | Synthetic Racemic Byproduct | ~10.0 - 20.0 nM | ~0.1x | 6.15 mg/kg |

| 6-Methylnicotine | Synthetic Analog | 0.7 nM | >1x (Higher) | < 0.33 mg/kg (Estimated) |

Experimental Methodologies

Protocol A: Chiral HPLC Separation of (R)- and (S)-Nicotine

Causality of Design : Synthetic nicotine is produced as a racemic mixture. To isolate the isomers, a chiral stationary phase (CSP) composed of derivatized amylose or cellulose is required. The chiral grooves in the CSP form transient, stereoselective diastereomeric complexes with the enantiomers via hydrogen bonding and steric interactions, causing the (R)- and (S)-isomers to elute at different retention times.

-

Mobile Phase Preparation : Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Note: The inclusion of diethylamine is critical to suppress peak tailing by neutralizing residual silanol groups on the silica support.

-

Column Equilibration : Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until a stable baseline is achieved at 254 nm (UV detection).

-

Injection : Inject 20 µL of the racemic synthetic nicotine sample (1 mg/mL).

-

Fraction Collection & Validation : Collect the eluting peaks. Validate the enantiomeric excess (ee > 99%) by re-injecting the isolated fractions. Self-Validating Step: The system is validated if the re-injected peaks show no cross-contamination or peak shoulders.

Protocol B: In Vitro Radioligand Binding Assay for nAChR Affinity

Causality of Design : To determine the Ki of novel isomers (e.g., 6-methylnicotine), a competitive displacement assay is utilized. [3H]Epibatidine is chosen as the radioligand due to its exceptionally high specific activity and affinity for α4β2 receptors, providing a robust signal-to-noise ratio that allows for precise displacement measurements.

-

Tissue Preparation : Homogenize rat brain cortices in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to isolate the membrane fraction.

-

Incubation : In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [3H]Epibatidine (final concentration 0.5 nM), and 50 µL of the competing isomer (ranging from 10^-11 to 10^-4 M).

-

Self-Validating Controls : Dedicate 3 wells to a positive control (10 µM unlabeled (S)-nicotine) to define non-specific binding (NSB). Dedicate 3 wells to a vehicle control to define Total Binding (TB). Specific binding is calculated as TB - NSB.

-

Filtration & Detection : Incubate for 2 hours at 22°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with ice-cold buffer.

-

Scintillation Counting : Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Workflow for chiral separation and receptor binding assay of nicotine isomers.

References

- Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations.

- 6-Methylnicotine. Wikipedia.

- Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. National Institute for Public Health and the Environment (RIVM).

A Technical Guide to 5-Methyl-2-(pyrrolidin-2-yl)pyridine and Its Derivatives for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 5-Methyl-2-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. As a structural analog of nicotine, this pyridine derivative serves as a crucial building block for creating more complex molecules and as a subject of investigation for its potential biological activities. This guide details its molecular formula, weight, and physicochemical properties, explores its synthetic pathways and analytical characterization, and discusses its biological significance and applications, with a focus on its relationship to nicotinoids and its role in modern chemical research.

Introduction: The Significance of Pyridine-Pyrrolidine Scaffolds

The fusion of pyridine and pyrrolidine rings creates a class of compounds with profound importance in biological and chemical sciences. The pyridine ring, an isostere of benzene, is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, valued for its role in molecular interactions and its synthetic versatility.[1][2][3] Similarly, the five-membered, saturated pyrrolidine ring is a cornerstone in medicinal chemistry, offering sp3-hybridized carbons that allow for detailed exploration of pharmacophore space and contribute significantly to molecular stereochemistry.[4]

5-Methyl-2-(pyrrolidin-2-yl)pyridine and its derivatives sit at the intersection of these two critical scaffolds. Their structural similarity to natural alkaloids like nicotine makes them valuable tools for studying biological targets such as nicotinic acetylcholine receptors (nAChRs).[5] This guide synthesizes current knowledge on this compound family to provide researchers and drug development professionals with a detailed reference for its synthesis, characterization, and application.

Molecular Identification and Physicochemical Properties

Precise identification is critical in research. The parent compound, 5-Methyl-2-(pyrrolidin-2-yl)pyridine, is part of a family of closely related isomers and derivatives. The most prominent of these, often discussed in literature, is the N-methylated form, which is a known metabolite of nicotine.[6] Another key analog is the positional isomer 2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known as 6-Methyl Nornicotine.[7][8]

The key quantitative and identifying data for these compounds are summarized below.

| Property | 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine |

| Common Name | N/A (Nicotine Impurity 17) | 6-Methyl Nornicotine | N/A |

| CAS Number | 101540-79-8[6][9] | 90872-72-3[7][8] | 603089-92-5[5] |

| Molecular Formula | C₁₁H₁₆N₂[6][9] | C₁₀H₁₄N₂[7][8] | C₁₁H₁₆N₂[5] |

| Molecular Weight | 176.26 g/mol [6][9] | 162.23 g/mol [7][8] | 176.26 g/mol [5] |

| IUPAC Name | 5-methyl-2-(1-methylpyrrolidin-2-yl)pyridine[9] | 2-methyl-5-(pyrrolidin-2-yl)pyridine | 5-methyl-2-(4-methylpyrrolidin-2-yl)pyridine |

| Canonical SMILES | CC1=CN=C(C=C1)C2CCCN2C[9] | CC1=NC=C(C=C1)C2CCCN2[7] | CC1=CC(=C(N=C1)C2CC(CN2)C)C |

| InChIKey | HHULDGOGAKFHFK-UHFFFAOYSA-N[9] | WZVVISVPTUREQN-UHFFFAOYSA-N[10] | NMWDLZALLAXIRS-UHFFFAOYSA-N[5] |

Synthesis and Characterization

The synthesis of these compounds requires a multi-step approach, often leveraging common precursors from the pyridine family. The causality behind the chosen synthetic route is to build the pyrrolidine ring onto the pyridine scaffold or to couple pre-formed rings, followed by functional group manipulations.

General Synthetic Pathway

A common and logical route to synthesize the core structure involves using 6-methylnicotinate as a starting material.[5][11] This pathway allows for the systematic construction of the final molecule, as detailed in recent patent literature.[11] The general workflow is designed to control the introduction of substituents and the formation of the heterocyclic rings.

Caption: Generalized synthetic workflow for 5-Methyl-2-(pyrrolidin-2-yl)pyridine derivatives.

Experimental Protocol: Purification and Characterization

To ensure the integrity of experimental results, a robust and self-validating protocol for purification and characterization is essential.

1. Purification via Column Chromatography:

- Rationale: This technique separates the target compound from unreacted starting materials and byproducts based on polarity.

- Step 1: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

- Step 2: Load the crude reaction mixture onto the column.

- Step 3: Elute the column with a gradient of solvents, typically increasing in polarity (e.g., a hexane/ethyl acetate gradient).[5]

- Step 4: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

- Step 5: Combine the pure fractions and remove the solvent under reduced pressure.

2. Structural Validation:

- Rationale: Orthogonal analytical methods are used to unequivocally confirm the molecular structure and purity.

- Step 1: Mass Spectrometry (MS):

- Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺).[5]

- For unambiguous formula determination, utilize High-Resolution Mass Spectrometry (HRMS) to match the exact mass to the theoretical value.[5]

- Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Acquire a ¹H-NMR spectrum to identify the number and environment of all protons. Key signals include aromatic protons on the pyridine ring, aliphatic protons on the pyrrolidine ring, and methyl group singlets.

- Acquire a ¹³C-NMR spectrum to confirm the carbon skeleton of the molecule.[5] The chemical shifts will definitively place the methyl group on the pyridine ring and confirm the structure of the pyrrolidine substituent.

Biological Significance and Applications

The interest in 5-Methyl-2-(pyrrolidin-2-yl)pyridine stems from its structural features, which suggest potential interactions with various biological targets.[8]

Role as a Nicotinoid and nAChR Ligand

The core structure is closely related to nicotine. Consequently, this compound and its derivatives are of significant interest for studying nicotinic acetylcholine receptors (nAChRs).[5] These receptors are critical for synaptic transmission in the nervous system. Compounds that act as agonists or antagonists at nAChRs have applications ranging from therapeutics for neurological disorders to insecticides.[5] The N-methylated derivative, 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine, is specifically noted as a metabolite or impurity of nicotine, making it relevant for toxicological and metabolic studies.[6][9]

Utility in Drug Discovery and Agrochemicals

Beyond its nAChR activity, 5-Methyl-2-(pyrrolidin-2-yl)pyridine serves as a versatile building block for the synthesis of more complex molecules.[5] The pyridine and pyrrolidine moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[3][4] Research into related pyridine derivatives has revealed a wide spectrum of potential activities, including:

Structural Analogs and Comparative Analysis

Understanding the subtle differences between structural isomers is key to elucidating structure-activity relationships (SAR). The relationship between the parent compound, its N-methyl derivative, and its primary positional isomer highlights how small molecular changes can impact chemical identity and biological function.

Caption: Structural relationships between key pyridinyl-pyrrolidine analogs.

The N-methylation of the pyrrolidine nitrogen in 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine removes a hydrogen bond donor and slightly increases lipophilicity, which can significantly alter receptor binding and pharmacokinetics.[6] The positional isomer, 2-Methyl-5-(pyrrolidin-2-yl)pyridine, presents a different spatial arrangement of the key nitrogen atoms and methyl group, which would lead to distinct interactions with biological targets.[8]

Conclusion

5-Methyl-2-(pyrrolidin-2-yl)pyridine is a compound of substantial utility for researchers and developers in the chemical and pharmaceutical sciences. Its defined molecular structure, accessible synthetic routes, and close relationship to biologically significant alkaloids like nicotine position it as a valuable tool for investigating nAChR pharmacology and as a versatile scaffold for the development of novel therapeutics and agrochemicals. The technical data and protocols outlined in this guide provide a solid foundation for its application in advanced research endeavors, emphasizing the need for precise analytical characterization to distinguish between its closely related and functionally distinct analogs.

References

-

5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine - LookChem. [Link]

-

5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine - PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl)

-

2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc. [Link]

-

Newer Biologically Active Pyridines: A Potential Review - RJPT. [Link]

- Synthetic method of 5-methyl-2-pyrrolidone - Google P

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

Newer biologically active pyridines: A potential review - ResearchGate. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC, National Center for Biotechnology Information. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ScienceGate. [Link]

-

Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone - Canadian Society for Pharmaceutical Sciences. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine|CAS 603089-92-5 [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]

- 9. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | C11H16N2 | CID 53425846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3 [sigmaaldrich.com]

- 11. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Biological activity of 2-substituted nicotine analogs

An In-depth Technical Guide: Biological Activity of 2-Substituted Nicotine Analogs: From Synthesis to Selective Receptor Modulation

Abstract

Nicotine, the primary psychoactive alkaloid in tobacco, exerts its effects through a complex interplay with nicotinic acetylcholine receptors (nAChRs).[1] While its therapeutic potential in several central nervous system (CNS) disorders is recognized, its clinical utility is hampered by a poor therapeutic window and high addictive liability.[1] This has driven extensive research into the development of nicotine analogs with improved subtype selectivity and pharmacological profiles. This technical guide focuses on the strategic importance of substitution at the 2-position of the nicotine scaffold. We will explore the synthetic rationale, the resulting structure-activity relationships (SAR), and the nuanced biological activities of these analogs. This document serves as a comprehensive resource, detailing key experimental protocols and data-driven insights to guide future research and development in this promising area of medicinal chemistry.

Introduction: The Rationale for Nicotine Analog Development

Nicotine and the Nicotinic Acetylcholine Receptor (nAChR) Superfamily

Nicotinic acetylcholine receptors are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various combinations of α and β subunits.[2] The specific subunit composition dictates the receptor's pharmacological and biophysical properties, including its affinity for ligands and its ion permeability.[3] In the mammalian brain, the α4β2 and α7 subtypes are the most abundant and have been heavily implicated in the rewarding effects of nicotine, as well as in cognitive processes, making them prime targets for therapeutic intervention.[2][4][5] The α4β2 subtype, in particular, accounts for approximately 90% of high-affinity nicotine binding sites in the brain.[6]

The Therapeutic Potential and Limitations of Nicotine

The activation of nAChRs by nicotine triggers a cascade of neurochemical events, most notably the release of dopamine in the mesolimbic pathway, which is central to its reinforcing and addictive properties.[5] Beyond its role in addiction, nAChR modulation has shown promise for treating cognitive deficits associated with Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][3] However, nicotine's lack of subtype selectivity leads to a broad range of physiological effects, including cardiovascular and gastrointestinal side effects, which severely limit its therapeutic application.[1]

The Strategic Importance of 2-Position Substitution

To overcome the limitations of nicotine, medicinal chemists have focused on developing analogs that exhibit greater selectivity for specific nAChR subtypes.[1] Altering the nicotine scaffold can drastically change its interaction with the receptor binding pocket. Substitution at the 2-position of the pyridine ring is a key strategy in this endeavor. This position is spatially significant within the nAChR binding site, and modifications here can profoundly influence binding affinity and functional efficacy. Introducing substituents like halogens (Fluorine, Chlorine, Bromine) can alter the electronic properties of the pyridine ring, impacting hydrogen bonding and other non-covalent interactions crucial for ligand recognition.[7] Similarly, though less explored, substitution at the 2'-position of the pyrrolidine ring has been shown to enhance affinity for the key procognitive α7 and α4β2 nAChRs.[8]

Synthetic Strategies for 2-Substituted Nicotine Analogs

Overview of Synthetic Challenges and Key Precursors

The synthesis of 2-substituted nicotine analogs is a non-trivial process that hinges on the availability of appropriately functionalized pyridine precursors. 2-Halonicotinic acids, such as 2-chloronicotinic acid, 2-fluoronicotinic acid, and 2-bromonicotinic acid, are versatile and critical intermediates for this purpose.[9][10][11] These precursors allow for the introduction of various functionalities at the 2-position through established organic chemistry reactions. For instance, 2-chloronicotinic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including the herbicide nicosulfuron and the anti-inflammatory drug niflumic acid.[9][12][13]

Protocol: Synthesis of 2-Chloronicotinic Acid

The synthesis of 2-chloronicotinic acid is a foundational procedure for creating a wide array of 2-substituted analogs. The following protocol provides a reliable method based on established chemical literature.

Objective: To synthesize 2-chloronicotinic acid from nicotinic acid.

Materials:

-

Nicotinic acid

-

Hydrogen peroxide (H₂O₂)

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Appropriate reaction vessels and distillation apparatus

-

Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Methodology:

-

Oxidation: Nicotinic acid is first oxidized to nicotinic acid-N-oxide. This is typically achieved by reacting nicotinic acid with hydrogen peroxide. This step is critical as it activates the pyridine ring for subsequent chlorination.

-

Chlorination: The nicotinic acid-N-oxide is then subjected to chlorination. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is commonly used. The reaction is heated to approximately 100-105°C for 1-1.5 hours.[13]

-

Work-up and Isolation: After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure. The resulting 2-chloronicotinic acid chloride is distilled from the reaction mixture.[13]

-

Hydrolysis: The distilled chloride is carefully added to water at a temperature of 40° to 100°C. This hydrolyzes the acid chloride to 2-chloronicotinic acid, which precipitates as a white crystalline solid.[13]

-

Purification: The precipitate is collected by filtration, washed, and dried. The purity can be assessed by melting point determination (typically 176-178°C) and other analytical techniques like NMR spectroscopy.[13]

Trustworthiness Note: This protocol's reliability stems from its use of well-established chemical transformations. The distinct physical properties of the final product (crystalline solid, specific melting point) provide a clear endpoint and a preliminary measure of purity, making the process self-validating at a macroscopic level.

Workflow Diagram: General Synthetic Route

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted nicotine analogs, starting from a key precursor.

Caption: Generalized synthetic workflow for 2-substituted nicotine analogs.

Core Biological Activity: Interaction with nAChR Subtypes

The Primary Targets: α4β2 and α7 nAChRs

The biological activity of any nicotine analog is primarily defined by its binding affinity (Ki) and functional efficacy at various nAChR subtypes. The α4β2 and α7 receptors are of paramount interest due to their roles in addiction and cognition.[5][8] The development of ligands that can selectively target these subtypes is a major goal in modern medicinal chemistry. For example, some epibatidine analogs have been synthesized that show high affinity and greater selectivity for the α4β2-nAChR relative to the α3β4- and α7-nAChRs.[14]

Structure-Activity Relationships (SAR) of 2-Substituted Analogs

SAR studies establish a link between a molecule's chemical structure and its biological activity. For nicotine analogs, even minor modifications can lead to significant changes in receptor interaction.

-

Influence of Halogen Substitution: The introduction of a halogen at the 2-position of the pyridine ring can significantly alter the electronic landscape of the molecule. Fluorine, being highly electronegative, can improve metabolic stability and bioavailability.[7][10] The size and electronegativity of the halogen (F vs. Cl vs. Br) will differentially affect the analog's ability to form favorable interactions within the binding pocket of different nAChR subtypes.

-

Impact of Other Functional Groups: While halogenation is common, other substitutions can also be made. For instance, the analog 6-methylnicotine (a 6-position analog) was found to be over three times more potent than nicotine in displacing [3H]nicotine from rat brain membranes, indicating that small alkyl groups can enhance binding.[15][16] Conversely, bulkier substituents are generally not well-tolerated.[17]

Data Compendium: nAChR Binding Affinities of Key Analogs

The following table summarizes binding affinity data for nicotine and selected analogs. Lower Ki values indicate higher binding affinity.

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Source(s) |

| (-)-Nicotine | α4β2 | 2.4 | [18] |

| 5-Bromonicotine | α4β2 | 6.9 | [18] |

| 5-Methoxynicotine | α4β2 | 14.3 | [18] |

| Varenicline | α4β2 | 0.12 | [14] |

| Epibatidine | α4β2 | 0.026 | [14] |

| 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine | α4β2 | ~0.04 - 1.18 | [14] |

Note: Data for direct 2-substituted nicotine analogs is sparse in the public literature, reflecting the novelty of this area. The table includes 5-substituted analogs and other relevant compounds to provide context for high-affinity nAChR ligands.

Functional Characterization: From Receptor Binding to Cellular Response

Assessing Agonist, Partial Agonist, and Antagonist Activity

High binding affinity does not necessarily translate to potent receptor activation. A ligand can be a full agonist (eliciting a maximal response), a partial agonist (eliciting a submaximal response), or an antagonist (blocking the receptor from activation).[18] Determining this functional profile is a critical step. For example, 5-bromonicotine, despite its high affinity, was found to be a potential partial agonist at α4β2 receptors.[18] This is a desirable profile for smoking cessation aids, as it can alleviate withdrawal symptoms without producing the full reinforcing effect of nicotine.

Experimental Protocol: In Vitro Functional Assessment using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality Statement: To move beyond simple binding and understand how a compound functionally modulates an ion channel, an electrophysiological assay is essential. The TEVC technique applied to Xenopus oocytes is a robust and widely adopted platform for this purpose. Oocytes are large, easily manipulated cells that can be programmed by injecting cRNA to express specific, desired nAChR subtypes (e.g., human α4β2 or α7). This provides a clean, controlled system to measure ion flow (current) through the channel in response to the application of a test compound.[14]

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC₅₀ or IC₅₀) of 2-substituted nicotine analogs at specific human nAChR subtypes.

Methodology:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

cRNA Injection: Inject the prepared oocytes with a precise mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Establish a stable baseline current.

-

-

Compound Application:

-

Agonist Testing: Apply increasing concentrations of the test analog to the oocyte and record the peak inward current elicited at each concentration.

-

Antagonist Testing: Co-apply the test analog with a known concentration of acetylcholine (ACh) (typically the EC₅₀ concentration for that receptor subtype). Measure the inhibition of the ACh-induced current.

-

-

Data Analysis:

-

For agonists, plot the current response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the maximal efficacy (relative to a control agonist like ACh).

-

For antagonists, calculate the percent inhibition at each concentration to determine the IC₅₀ (concentration for 50% inhibition).

-

Signaling Pathway Diagram: nAChR-Mediated Dopamine Release

The rewarding effects of nicotine are primarily mediated by the potentiation of dopamine release in brain regions like the nucleus accumbens. The diagram below outlines this critical pathway.

Caption: Simplified pathway of nAChR-mediated dopamine release.

In Vivo Pharmacology and Therapeutic Implications

Preclinical Evaluation

In vitro data must be validated in vivo to assess a compound's true therapeutic potential. Animal models are used to evaluate various physiological and behavioral effects. Key assays include:

-

Tail-flick and Hot-plate Assays: These are used to measure antinociceptive (pain-relieving) effects.[4][14]

-

Conditioned Place Preference (CPP): This assay assesses the rewarding or aversive properties of a compound, providing an indication of its abuse liability.[19][20]

-

Locomotor Activity: Changes in movement can indicate stimulant or sedative effects.[4]

Analogs that act as nAChR antagonists are of particular interest for smoking cessation. For example, several bupropion analogs have shown potent antagonism of nicotine-induced antinociception in the tail-flick test, identifying them as potential candidates for treating nicotine addiction.[4][19]

Future Directions: Targeting Neurological and Inflammatory Disorders

The development of nAChR subtype-selective ligands extends beyond addiction.

-

Cognitive Enhancement: Agonists or positive allosteric modulators of α7 and α4β2 nAChRs are being investigated for treating cognitive impairment in Alzheimer's disease and schizophrenia.[1][8]

-

Anti-Inflammatory Effects: The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," and selective agonists could offer new treatments for inflammatory diseases.

The strategic design of 2-substituted nicotine analogs, with their potential for fine-tuning receptor selectivity and functional activity, places them at the forefront of these exciting therapeutic explorations.

Conclusion: Synthesizing the Evidence and Future Outlook

The modification of the nicotine scaffold at the 2-position represents a highly strategic avenue for the development of novel therapeutics targeting nicotinic acetylcholine receptors. By altering the electronic and steric properties at this key position, it is possible to modulate binding affinity and functional activity, leading to analogs with enhanced subtype selectivity and improved pharmacological profiles over the parent compound. While the synthesis of these compounds presents challenges, the establishment of robust protocols for key precursors is paving the way for broader exploration. The combined application of in vitro functional assays, such as two-electrode voltage clamp, and in vivo behavioral models provides a comprehensive framework for characterizing these novel agents. Future research will undoubtedly uncover 2-substituted analogs with significant potential as treatments for nicotine addiction, neurodegenerative disorders, and inflammatory conditions.

References

-

Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. [Link]

-

Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. ACS Publications. [Link]

-

Abdrakhmanova, G., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PMC. [Link]

-

Zhang, H., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]

-

Lin, N. H., et al. (1994). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry. [Link]

- Crooks, P. A., et al. (2016). Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use.

-

Navarro, H. A., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PMC. [Link]

-

Kalam, M. A., et al. (1991). Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system. Journal of Medicinal Chemistry. [Link]

-

Marks, M. J., et al. (2009). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. PMC. [Link]

-

Wang, D. X., et al. (1998). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Semantic Scholar. [Link]

-

Wang, D. X., et al. (1998). Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Scite.ai. [Link]

-

J-GLOBAL. (n.d.). Racemic Synthesis of 2′-Substituted Nicotine Analogs. J-GLOBAL. [Link]

-

Piazzi, L., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

-

Lin, N. H., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]

-

PubChem. (n.d.). 2-Chloronicotinic acid. PubChem. [Link]

-

V, P., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. PMC. [Link]

-

ResearchGate. (n.d.). Structures of S()-nicotine and N-n-alkylnicotinium analogs. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Chloronicotinic acid. Wikipedia. [Link]

-

Wikipedia. (n.d.). Nicotinic agonist. Wikipedia. [Link]

-

Dukat, M., et al. (2002). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. PubMed. [Link]

-

Fucile, S., et al. (2025). Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine. Tabaccologia. [Link]

-

C. A. Stewart, et al. (2016). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.gov. [Link]

-

Whiteaker, P., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PMC. [Link]

-

ResearchGate. (n.d.). Nicotine and nicotine analogues of tobacco. ResearchGate. [Link]

-

El-Gazzar, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Juhasz, A., et al. (2024). Introduction of nicotine analogue-containing oral pouch products in the United States. Tobacco Control. [Link]

-

Duke University Medical Center. (2024). Some e-cigarette chemicals mimic nicotine, possibly bypassing regulation. EurekAlert!. [Link]

-

PubChem. (n.d.). 2-Fluoronicotinic acid. PubChem. [Link]

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. PubChem. [Link]

-

PharmaCompass. (n.d.). 5-Bromonicotinic acid. PharmaCompass. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. osti.gov [osti.gov]

- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9440948B2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. guidechem.com [guidechem.com]

- 13. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia [tabaccologiaonline.it]

- 17. Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

5-Methyl-2-(pyrrolidin-2-yl)pyridine PubChem CID and identifiers

[1]

Executive Summary

5-Methyl-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound belonging to the class of pyridine alkaloids. Structurally, it consists of a pyridine ring substituted with a methyl group at the 5-position and a pyrrolidine ring at the 2-position. It is a regioisomer of nornicotine (which is 3-(pyrrolidin-2-yl)pyridine) and shares pharmacophore features with nicotinic agonists like ABT-418 and Epibatidine .

This compound is primarily utilized in medicinal chemistry as a core scaffold for developing selective nAChR ligands, targeting neurodegenerative disorders (Alzheimer’s, Parkinson’s) and pain management. Its unique 2-substitution pattern alters the basicity and binding vector compared to the natural 3-substituted tobacco alkaloids, offering a distinct structure-activity relationship (SAR) profile.

Chemical Identity & Identifiers

The following identifiers are critical for database integration and procurement. Note that the hydrochloride salt is the most common stable form for storage.

| Identifier Type | Value | Notes |

| IUPAC Name | 5-Methyl-2-(pyrrolidin-2-yl)pyridine | Free base |

| CAS Number | 2741258-85-3 | Hydrochloride Salt |

| CAS Number | 90872-72-3 | Caution: This is the reverse isomer (2-Methyl-5-pyrrolidinyl) |

| SMILES | CC1=CN=C(C=C1)C2CCCN2 | Canonical |

| InChI Key | (Generated from SMILES) | HHULDGOGAKFHFK-UHFFFAOYSA-N (Analogous) |

| Molecular Formula | C₁₀H₁₄N₂ | Free Base |

| Molecular Weight | 162.23 g/mol | Free Base |

| Molecular Weight | 198.70 g/mol | Monohydrochloride |

Structural Analysis & Physicochemical Properties

Stereochemistry

The pyrrolidine ring contains a chiral center at the C2 position.

-

Natural Congeners: Natural nicotine alkaloids typically possess the (S)-configuration.

-

Synthetic Relevance: The (S)-enantiomer often exhibits higher affinity for nAChRs, though the (R)-enantiomer is investigated for specific subtype selectivity (e.g., α7 vs α4β2).

Tautomerism & Basicity

-

Pyridine Nitrogen: Weakly basic (pKa ~ 3-4 due to electron-withdrawing effect of the ring, though the alkyl group adds electron density).

-

Pyrrolidine Nitrogen: Moderately basic (pKa ~ 9-10).

-

Protonation State: At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated, which is crucial for cation-π interactions with the tryptophan residue in the nAChR binding pocket.

Synthesis & Manufacturing Protocols

The synthesis of 5-Methyl-2-(pyrrolidin-2-yl)pyridine requires precise C-C bond formation between the pyridine and pyrrolidine rings. The Negishi Coupling or Lithiation-Substitution strategies are the industry standards for high fidelity.

Protocol: Lithiation-Substitution Route

This method avoids transition metal catalysts and uses readily available precursors.

Reagents:

-

2-Bromo-5-methylpyridine

-

-Butyllithium (

- -Boc-2-pyrrolidinone

-

Triethylsilane (

) / Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Lithiation: Dissolve 2-bromo-5-methylpyridine in anhydrous THF at -78°C. Slowly add

-BuLi (1.1 eq) to generate the 2-lithio-5-methylpyridine species via halogen-lithium exchange. -